molecular formula C13H14N4 B6441675 N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine CAS No. 2640898-51-5

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine

Cat. No.: B6441675
CAS No.: 2640898-51-5
M. Wt: 226.28 g/mol
InChI Key: XVEIKKBBVDUASY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a pyridine ring and a cyclopropylmethyl group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-diketone.

    Substitution with Pyridine: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a pyridine derivative.

    Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is added through an alkylation reaction, where the pyrimidine derivative reacts with a cyclopropylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-5-(pyridin-3-yl)pyrimidin-2-amine
  • N-(cyclopropylmethyl)-5-(pyridin-2-yl)pyrimidin-2-amine
  • N-(cyclopropylmethyl)-4-(pyridin-4-yl)pyrimidin-2-amine

Uniqueness

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the cyclopropylmethyl group can result in distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-pyridin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-2-10(1)7-15-13-16-8-12(9-17-13)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEIKKBBVDUASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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